molecular formula C18H18F3N5O5 B15216344 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one CAS No. 62190-55-0

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one

Cat. No.: B15216344
CAS No.: 62190-55-0
M. Wt: 441.4 g/mol
InChI Key: NIBXXIMVYHJSOO-XNIJJKJLSA-N
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Description

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a trifluoromethylbenzyl group, and a purine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrofuran ring, followed by the introduction of the purine base and the trifluoromethylbenzyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds

Scientific Research Applications

9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exerting antiviral effects. The trifluoromethylbenzyl group enhances the compound’s binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-amino-1H-purin-2(9H)-one
  • 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-(benzylamino)-1H-purin-2(9H)-one

Uniqueness

Compared to similar compounds, 9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-((2-(trifluoromethyl)benzyl)amino)-1H-purin-2(9H)-one stands out due to the presence of the trifluoromethylbenzyl group. This group enhances the compound’s chemical stability, binding affinity, and specificity, making it a valuable candidate for various scientific and industrial applications.

Properties

CAS No.

62190-55-0

Molecular Formula

C18H18F3N5O5

Molecular Weight

441.4 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-[[2-(trifluoromethyl)phenyl]methylamino]-1H-purin-2-one

InChI

InChI=1S/C18H18F3N5O5/c19-18(20,21)9-4-2-1-3-8(9)5-22-14-11-15(25-17(30)24-14)26(7-23-11)16-13(29)12(28)10(6-27)31-16/h1-4,7,10,12-13,16,27-29H,5-6H2,(H2,22,24,25,30)/t10-,12-,13-,16-/m1/s1

InChI Key

NIBXXIMVYHJSOO-XNIJJKJLSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CNC2=C3C(=NC(=O)N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C3C(=NC(=O)N2)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F

Origin of Product

United States

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